molecular formula C7H5BrCl2 B1338612 1-(Bromomethyl)-3,5-dichlorobenzene CAS No. 7778-01-0

1-(Bromomethyl)-3,5-dichlorobenzene

Cat. No. B1338612
CAS RN: 7778-01-0
M. Wt: 239.92 g/mol
InChI Key: CTJIGYSODYOMGI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-dichlorobenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds with bromomethyl and dichlorobenzene moieties have been studied extensively. These compounds are of interest due to their potential applications in various fields, including photochromic materials, crystallography, computational chemistry, synthesis of biologically active compounds, and materials science .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, compounds with bromomethyl groups attached to biindenylidenedione have been synthesized from their non-brominated precursors, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Similarly, the synthesis of complex brominated structures starting from simpler brominated phenols has been reported, highlighting the versatility of brominated intermediates in organic synthesis . The regioselective bromocyclization of alkynylbenzoic acids to produce bromomethylene isobenzofuran-1(3H)-ones showcases the utility of bromine in constructing heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been a subject of investigation. For example, the crystal structure of para-bromochlorobenzene has been analyzed, revealing insights into the symmetry and molecular arrangement within the crystal lattice . Computational studies have provided detailed insights into the geometry, electronic structure, and vibrational properties of various brominated benzene derivatives, such as 2-bromo-1,4-dichlorobenzene and 1,3-dibromo-5-chlorobenzene . These studies often employ density functional theory (DFT) to predict molecular properties and compare them with experimental data .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives has been explored in the context of dissociative electron attachment (DEA). Temperature-dependent DEA studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene have shown how the formation of fragment anions is influenced by thermally excited vibrations and bond stretching . Additionally, the reactivity of brominated compounds in the formation of solvates and their lack of reactivity towards certain reactions has been discussed, providing insights into the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and chlorine atoms. Studies have shown that these substituents can significantly affect properties such as UV-Vis absorption spectra, photochromic and photomagnetic properties, and nonlinear optical (NLO) properties . Theoretical calculations have also been used to predict properties like hyperpolarizability, which is indicative of the potential of these compounds in non-linear optical applications . Furthermore, the solvate structures of brominated compounds have been determined, revealing the influence of the crystalline environment on the conformation of the molecules .

Scientific Research Applications

Crystal Structure Analysis

1-(Bromomethyl)-3,5-dichlorobenzene has been studied for its solvate formations, such as with benzene, toluene, chlorobenzene, and ethyl acetate. X-ray diffraction revealed distinct crystal structures and conformations in different crystalline environments, offering insights into its reactivity and potential applications in crystallography and materials science (Szlachcic, Migda, & Stadnicka, 2007).

Benzamide Derivative Synthesis

This compound has been used in the synthesis of benzamide derivatives, which are important in the development of small molecular antagonists. Such applications are crucial in medicinal chemistry for drug design and development (Bi, 2015).

Interactions and Molecular Packing

Studies have shown the significance of this compound in analyzing intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which are essential for understanding molecular packing and design in crystal engineering (Jones, Kuś, & Dix, 2012).

Vibrational Spectroscopy

The compound's isomers have been studied through infrared and Raman spectroscopy, aiding in the vibrational assignments for various isomers. This research is valuable in the field of spectroscopy and helps in the identification and analysis of similar compounds (Nyquist, Loy, & Chrisman, 1981).

Electronic and Structural Analysis

Comprehensive studies combining experimental and theoretical methods have been conducted to understand the electronic and structural aspects of related bromodichlorobenzene compounds. Such research contributes to fields like computational chemistry and material science, helping in the prediction of molecular properties and behaviors (Arivazhagan, Muniappan, Meenakshi, & Rajavel, 2013).

properties

IUPAC Name

1-(bromomethyl)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJIGYSODYOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503378
Record name 1-(Bromomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7778-01-0
Record name 1-(Bromomethyl)-3,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3,5-dichlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (8.1 g) in diethyl ether (100 cm3) was added to a stirred solution of 3,5-dichlorobenzyl alcohol (5 g) and 1,2-dibromotetrachloroethane (9.9 g) in diethyl ether whilst maintaining the reaction temperature below 5° C. When the addition was complete the reaction mixture was allowed to warm to the ambient temperature (ca. 25° C.), and the mixture stirred for a further 2 hours. The precipitated solid was removed by filtration, and the filtrate concentrated by evaporation of the solvent to give 3,5-dichlorobenzyl bromide (6.8 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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